molecular formula C10H10N4O2 B13176719 2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid

2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B13176719
M. Wt: 218.21 g/mol
InChI Key: FKVITGSYMLISGI-UHFFFAOYSA-N
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Description

2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of various pharmaceuticals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Attachment of the Aminophenyl Group: The triazole ring is then functionalized with a 4-aminophenyl group through a nucleophilic substitution reaction.

    Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced via an esterification reaction, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or alkylated triazole derivatives.

Scientific Research Applications

2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the aminophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylacetic acid: Shares the aminophenyl group but lacks the triazole ring.

    1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid is unique due to the combination of the triazole ring and the aminophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-[4-(4-aminophenyl)triazol-1-yl]acetic acid

InChI

InChI=1S/C10H10N4O2/c11-8-3-1-7(2-4-8)9-5-14(13-12-9)6-10(15)16/h1-5H,6,11H2,(H,15,16)

InChI Key

FKVITGSYMLISGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=N2)CC(=O)O)N

Origin of Product

United States

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